molecular formula C28H29ClN2O3Si B12546409 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-

1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-

Cat. No.: B12546409
M. Wt: 505.1 g/mol
InChI Key: IYBIFFBPXYGZRQ-UHFFFAOYSA-N
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Description

The compound 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- (hereafter referred to as the target compound) is a synthetic indole derivative with a molecular formula of C29H31ClN2O3Si and a monoisotopic mass of 518.179 g/mol . Its structure features:

  • A 1H-indole core substituted at the 1-position with a 4-chlorobenzoyl group.
  • A 5-methoxy and 2-methyl substitution on the indole ring.
  • An acetamide side chain at the 3-position, modified with a dimethylphenylsilyl-methyl group on the nitrogen.

This compound is part of a broader class of indole derivatives designed for biological activity modulation, particularly in oncology and inflammation .

Properties

Molecular Formula

C28H29ClN2O3Si

Molecular Weight

505.1 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[[dimethyl(phenyl)silyl]methyl]acetamide

InChI

InChI=1S/C28H29ClN2O3Si/c1-19-24(17-27(32)30-18-35(3,4)23-8-6-5-7-9-23)25-16-22(34-2)14-15-26(25)31(19)28(33)20-10-12-21(29)13-11-20/h5-16H,17-18H2,1-4H3,(H,30,32)

InChI Key

IYBIFFBPXYGZRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC[Si](C)(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Introduction of the 4-Chlorobenzoyl Group

The 4-chlorobenzoyl group is introduced at the indole nitrogen via a phenylhydrazine-mediated cyclization . This approach leverages the reactivity of p-methoxyphenylhydrazine sulfonate sodium salt, which undergoes acylation with p-chlorobenzoyl chloride.

Process Overview :

  • p-Methoxyphenylhydrazine sulfonate reacts with p-chlorobenzoyl chloride in an aqueous system to form N-(4-chlorobenzoyl)-p-methoxyphenylhydrazine.
  • Condensation with levulinic acid and phosphoric acid at 80°C yields 1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl acetic acid .

Table 1: Key Reactants and Conditions for Benzoylation

Step Reactant Solvent Temperature Yield
1 p-Methoxyphenylhydrazine sulfonate sodium salt Water/t-butanol 75–80°C 92%
2 Levulinic acid, H₃PO₄ Toluene 80°C 85%

Chemical Reactions Analysis

1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the methoxy and chlorobenzoyl groups, leading to the formation of various substituted derivatives.

    Hydrolysis: Hydrolysis reactions can cleave the amide bond, resulting in the formation of indole-3-acetic acid and the corresponding amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

1H-Indole-3-acetamide derivatives have shown promising biological activities, including:

  • Anticancer Activity : Several studies have indicated that indole derivatives possess significant anticancer properties. For instance, compounds similar to 1H-Indole-3-acetamide have been found to inhibit the growth of various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Research has demonstrated that indole derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various areas:

Cancer Therapy

A study highlighted the effectiveness of indole derivatives in targeting specific cancer pathways, leading to reduced tumor growth in preclinical models. The compound's ability to modulate signaling pathways involved in cancer cell proliferation is particularly noteworthy .

Neuroprotective Effects

Research indicates that indole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The compound's interaction with neurotransmitter systems is under investigation for its role in protecting neuronal cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of cancer cell lines
AntimicrobialEffective against various bacterial strains
NeuroprotectiveProtects neurons from oxidative damage
  • Case Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various indole derivatives and evaluated their anticancer properties against human breast cancer cells. The results showed that compounds similar to 1H-Indole-3-acetamide exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
  • Neuroprotection Study : A recent investigation into the neuroprotective effects of indole derivatives found that treatment with these compounds significantly improved cognitive function in animal models of Alzheimer's disease. The study suggested that the mechanism involved modulation of acetylcholine levels and reduction of amyloid-beta toxicity .

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its antihyperglycemic activity is attributed to the inhibition of the α-amylase enzyme, which plays a role in carbohydrate digestion . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares its indole backbone with several analogs, but key substituent differences dictate pharmacological and physicochemical properties:

Compound Name/ID Substituents on Acetamide Nitrogen Key Structural Features Reference
Target Compound Dimethylphenylsilyl-methyl Silyl group enhances lipophilicity
Indomethacin (C19H16ClNO4) Carboxylic acid (no amide) Anti-inflammatory parent compound
Compound 10j () 3-Chloro-4-fluorophenyl Halogenated aromatic substituent
Compound 10k () Naphthalen-1-yl Bulky polycyclic substituent
Compound 3h () 2,6-Dichlorophenyl Di-halogenated aromatic group
NB-02 () Nitrate ester spacer Nitric oxide-releasing derivative
N-(3-pyridyl) analog () 3-Pyridyl Heteroaromatic substituent

Key Observations :

  • Silyl vs. Aromatic Groups : The target compound’s silyl group (vs. aryl groups in 10j–10m) may improve membrane permeability and reduce metabolic oxidation .
  • Amide vs. Ester/Carboxylic Acid : Indomethacin’s carboxylic acid moiety confers COX inhibition but increases gastrointestinal toxicity, whereas amide derivatives (e.g., target compound) often exhibit reduced side effects .

Key Observations :

  • The target compound’s synthesis likely follows methods similar to , though yields are unspecified.
  • Lower yields in analogs (e.g., 8% for 10j) reflect challenges in introducing bulky substituents .
Anti-Inflammatory and Anticancer Activity
Compound Biological Activity (IC50/ED50) Mechanism/Notes Reference
Target Compound Not explicitly reported; inferred from structural analogs Potential Bcl-2/Mcl-1 inhibition (anticancer)
Indomethacin ED50 = 1 mg/kg (carrageenan-induced edema) COX-1/COX-2 inhibition
NB-02 () 50% reduction in inflammation (vs. 70% for indomethacin) Nitric oxide-mediated, reduced ulcerogenicity
Compound 10k () IC50 = 4.14 µM (Mcl-1 inhibition) Dual Bcl-2/Mcl-1 targeting

Key Observations :

  • The target compound’s silyl group may enhance tumor targeting, as seen in other silyl-modified drugs .
  • Indomethacin derivatives with amide/ester groups (e.g., NB-02) retain anti-inflammatory efficacy while mitigating gastric toxicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Reference
Target Compound 519.114 Not reported Estimated LogP = 4.5–5.0
Indomethacin 357.79 155–162 LogP = 4.27
Compound 10j 481.32 192–194 LogP = 5.1
Compound 10m 444.91 153–154 LogP = 3.8

Key Observations :

  • The target compound’s higher molecular weight and silyl group likely increase lipophilicity (LogP ~5), favoring blood-brain barrier penetration .
  • Lower melting points in pyridyl-substituted analogs (e.g., 10m) suggest reduced crystallinity compared to halogenated derivatives .

Biological Activity

1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- is a complex organic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This particular compound features an indole core along with functional groups such as a chlorobenzoyl group and a dimethylphenylsilyl group, contributing to its potential therapeutic applications in medicinal chemistry.

  • Molecular Formula : C28H29ClN2O3Si
  • Molecular Weight : 505.1 g/mol
  • IUPAC Name : 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[[dimethyl(phenyl)silyl]methyl]acetamide
  • CAS Number : 868703-91-7

Synthesis

The synthesis of this compound involves several steps, including:

  • Formation of Indole-3-acetic Acid : Starting from indole through oxidation and carboxylation.
  • Coupling with 4-Chlorobenzoyl Chloride : Using triethylamine as a base.
  • Introduction of Dimethylphenylsilyl Group : This step enhances the compound's stability and biological activity.
  • Methoxylation : Final introduction of the methoxy group using suitable reagents.

Antihyperglycemic Activity

Research indicates that this compound exhibits significant antihyperglycemic properties by inhibiting the enzyme α-amylase, which is crucial in carbohydrate digestion. This inhibition can potentially lead to lower blood sugar levels, making it a candidate for diabetes management.

Antioxidant Properties

The compound has shown antioxidant activity, which is essential for combating oxidative stress in biological systems. This property suggests potential applications in treating diseases related to oxidative damage, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies reveal that 1H-Indole-3-acetamide exhibits antimicrobial properties against various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium tuberculosis

These findings underscore its potential as a therapeutic agent in infectious diseases.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological targets:

  • Cell Growth Inhibition : In vitro studies demonstrated that the compound preferentially suppresses the growth of rapidly dividing cancer cells (A549) compared to normal fibroblasts, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : The minimum inhibitory concentration (MIC) against MRSA was found to be as low as 1 μg/mL, showcasing its potency against resistant strains .
  • Molecular Docking Studies : These studies have revealed that the compound binds effectively to enzymes involved in inflammation and cancer signaling pathways, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1H-Indole-3-acetamideIndole core with acetamideBasic structure similar but lacks chlorobenzoyl group
4-ChlorobenzamideAromatic amideLacks indole structure; simpler reactivity
N-MethylindoleMethylated indoleNo acetamide functionality; different biological activity
IndomethacinIndole derivative with anti-inflammatory propertiesContains carboxylic acid; different mechanism of action

The unique combination of functional groups in 1H-Indole-3-acetamide enhances its biological activity compared to structurally similar compounds.

Q & A

Basic: What are the key synthetic routes for this indole derivative?

The compound can be synthesized via multi-step reactions starting from substituted indole precursors. A common approach involves:

  • Formylation : Use of POCl₃ and DMF under controlled conditions to introduce aldehyde groups at the indole C-3 position .
  • Alkylation : Reaction with 4-chlorobenzoyl chloride or bromides in the presence of NaH/DMF to functionalize the indole nitrogen .
  • Reduction : NaBH₄-mediated reduction of intermediates to stabilize acetamide groups .
  • Silylation : Introduction of the dimethylphenylsilyl group via nucleophilic substitution .
    Methodological Tip: Optimize reaction temperatures (e.g., 0–25°C for alkylation) and use flash column chromatography (silica gel, hexane/ethyl acetate) for purification .

Advanced: How do substituents influence its biological activity?

The 4-chlorobenzoyl and dimethylphenylsilyl groups enhance lipophilicity, potentially improving membrane permeability. However, bulky substituents (e.g., naphthalen-1-yl in compound 10k) may sterically hinder target binding, reducing activity compared to smaller groups like pyridin-2-yl (compound 10m) .
Data Contradiction Analysis: While electron-withdrawing groups (e.g., nitro in 10l) stabilize the molecule, they may reduce interaction with hydrophobic enzyme pockets. Compare IC₅₀ values across analogs to identify optimal substituents .

Basic: What characterization methods validate its structure?

  • NMR Spectroscopy : Analyze ^1H and ^13C peaks to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
  • Melting Point : Use differential scanning calorimetry (DSC) to confirm purity (e.g., 153–194°C for related analogs) .

Advanced: How can computational models optimize its synthesis?

Employ quantum chemical calculations (e.g., density functional theory) to predict transition states for silylation or benzoylation steps. ICReDD’s reaction path search methods can identify optimal catalysts (e.g., NaH vs. K₂CO₃) and solvents (DMF vs. THF) by simulating activation energies .

Advanced: How to resolve contradictions in biological activity data?

Example: If analogs with 4-chlorophenyl groups show inconsistent enzyme inhibition, perform:

  • Molecular Docking : Compare binding poses with Bcl-2/Mcl-1 proteins to identify steric clashes or hydrogen-bonding mismatches .
  • SAR Studies : Systematically modify substituents (e.g., replacing 4-chloro with 3-fluoro) and measure activity changes .

Basic: What purification techniques are effective?

  • Flash Chromatography : Use gradients of hexane/ethyl acetate (3:1 to 1:2) for intermediates .
  • Recrystallization : Ethanol-DMF mixtures (3:1) yield high-purity crystalline products .

Advanced: What mechanisms govern key reactions like NaH-mediated alkylation?

NaH deprotonates the indole nitrogen, generating a nucleophilic site for benzyl bromide attack. Side reactions (e.g., over-alkylation) can be minimized by maintaining low temperatures (0–5°C) and stoichiometric control .

Advanced: How to address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound without denaturing proteins .
  • Prodrug Design : Introduce hydroxyl or carboxylate groups via ester hydrolysis for improved aqueous solubility .

Advanced: Can metabolic stability be predicted?

Simulate CYP450 metabolism using software like Schrödinger’s ADMET Predictor. The dimethylphenylsilyl group may resist oxidation, while the methoxy group could undergo demethylation—validate with in vitro microsomal assays .

Basic: What are critical reaction parameters for scale-up?

  • Temperature Control : Exothermic reactions (e.g., NaBH₄ reduction) require ice baths to prevent decomposition .
  • Catalyst Loading : Optimize NaH (1.2–1.5 eq) to balance reaction rate and byproduct formation .

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